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Compound of Interest

Compound Name: GSK2188931B

Cat. No.: B1191767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key

enzyme in the metabolism of endogenous anti-inflammatory and cardioprotective lipid

mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, GSK2188931B
effectively increases the bioavailability of EETs, offering a promising therapeutic strategy for

conditions characterized by inflammation and tissue remodeling, particularly in the context of

cardiovascular disease. This technical guide provides a comprehensive overview of the

preclinical data available for GSK2188931B, with a focus on its chemical properties,

mechanism of action, in vivo efficacy in a model of myocardial infarction, and detailed

experimental protocols. All quantitative data are presented in structured tables for clarity, and

key pathways and workflows are visualized using diagrams.
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Property Value

Compound Name GSK2188931B

IUPAC Name

N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-

methyl-6-(methylamino)-1,3,5-triazin-2-

yl)piperidine-4-carboxamide

Molecular Formula C₁₉H₂₂BrF₃N₆O₂

Molecular Weight 503.32 g/mol

Mechanism of Action
Potent and selective inhibitor of soluble epoxide

hydrolase (sEH)

Mechanism of Action: Soluble Epoxide Hydrolase
Inhibition
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in the

arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid

into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and

14,15-EET. These EETs possess a range of beneficial biological activities, including anti-

inflammatory, vasodilatory, anti-fibrotic, and pro-angiogenic effects.

However, the biological activity of EETs is terminated through their rapid hydrolysis by sEH into

their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).

GSK2188931B, as a potent sEH inhibitor, blocks this hydrolytic conversion. This inhibition

leads to an accumulation of endogenous EETs, thereby amplifying their protective effects in

various tissues.
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Caption: Mechanism of Action of GSK2188931B.

In Vivo Efficacy in a Post-Myocardial Infarction
Model
A key preclinical study by Kompa et al. (2013) investigated the efficacy of GSK2188931B in a

rat model of myocardial infarction (MI). The study demonstrated that oral administration of

GSK2188931B for 5 weeks post-MI led to significant improvements in cardiac function and

attenuation of adverse cardiac remodeling.

Effects on Cardiac Function and Remodeling
Parameter Sham MI + Vehicle MI + GSK2188931B

LV Ejection Fraction

(%)
65 ± 2 30 ± 2 43 ± 2

LV Fractional

Shortening (%)
32 ± 1 14 ± 1 21 ± 1

LV End-Systolic

Volume (μL)
153 ± 13 513 ± 31 377 ± 28

LV End-Diastolic

Volume (μL)
438 ± 21 732 ± 33 658 ± 30

*p < 0.05 vs. MI +

Vehicle

Effects on Cardiac Fibrosis
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Parameter Sham MI + Vehicle MI + GSK2188931B

Collagen I (% Area,

Non-Infarct Zone)
2.57 ± 0.17 5.06 ± 0.58 2.97 ± 0.34

Collagen I (% Area,

Peri-Infarct Zone)
2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57

Collagen III (% Area,

Non-Infarct Zone)
1.89 ± 0.14 3.52 ± 0.37 2.11 ± 0.21

Collagen III (% Area,

Peri-Infarct Zone)
1.89 ± 0.14 7.89 ± 0.51 5.92 ± 0.43

*p < 0.05 vs. MI +

Vehicle

Effects on Inflammatory Cell Infiltration
Parameter MI + Vehicle MI + GSK2188931B

Macrophage Infiltration

(Cells/mm², Peri-Infarct Zone)
158 ± 18 98 ± 12

p < 0.05 vs. MI + Vehicle

Experimental Protocols
Animal Model of Myocardial Infarction
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Caption: Experimental Workflow for the Rat MI Model.
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Protocol:

Animals: Male Sprague-Dawley rats were used.

Anesthesia: Anesthesia was induced with a combination of ketamine and xylazine

administered intraperitoneally.

Surgical Procedure: A left thoracotomy was performed to expose the heart. The left anterior

descending (LAD) coronary artery was ligated to induce myocardial infarction. Sham-

operated animals underwent the same procedure without LAD ligation.

Treatment: GSK2188931B was administered at a dose of 80 mg/kg/day mixed in the chow,

starting one day after the MI surgery and continuing for 5 weeks. The vehicle group received

standard chow.

Echocardiography: Transthoracic echocardiography was performed at the end of the 5-week

treatment period to assess left ventricular (LV) function and dimensions.

Tissue Collection: At the end of the study, animals were euthanized, and heart tissues were

collected for histological and molecular analyses.

Histological Analysis of Cardiac Fibrosis
Protocol:

Tissue Preparation: Hearts were fixed in 10% neutral buffered formalin, embedded in

paraffin, and sectioned.

Staining:

Masson's Trichrome Staining: To visualize collagen deposition (blue) and quantify the

extent of fibrosis.

Immunohistochemistry: Sections were stained with primary antibodies against Collagen I

and Collagen III to specifically quantify the deposition of these major fibrillar collagens.

Image Analysis: Stained sections were imaged, and the percentage of fibrotic area (positive

staining for collagen) was quantified in the non-infarct zone (NIZ) and peri-infarct zone (PIZ)
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using image analysis software.

Immunohistochemical Analysis of Macrophage
Infiltration
Protocol:

Tissue Preparation: Paraffin-embedded heart sections were prepared as described above.

Staining: Sections were incubated with a primary antibody specific for a macrophage marker

(e.g., CD68). A secondary antibody conjugated to a detectable enzyme (e.g., horseradish

peroxidase) was then applied, followed by a chromogenic substrate to visualize the stained

cells.

Quantification: The number of positively stained macrophages was counted in the peri-infarct

zone and expressed as cells per square millimeter.

Quantitative Real-Time PCR (qPCR) for Gene Expression
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Caption: Workflow for qPCR Gene Expression Analysis.
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Protocol:

RNA Extraction: Total RNA was isolated from heart tissue samples using a commercial RNA

extraction kit.

Reverse Transcription: First-strand complementary DNA (cDNA) was synthesized from the

total RNA using a reverse transcriptase enzyme and random primers.

qPCR: Real-time PCR was performed using SYBR Green chemistry to quantify the

expression levels of genes associated with cardiac remodeling, such as atrial natriuretic

peptide (ANP), brain natriuretic peptide (BNP), and collagen types I and III. A housekeeping

gene (e.g., GAPDH) was used for normalization.

Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt)

method.

Conclusion
GSK2188931B is a potent soluble epoxide hydrolase inhibitor with demonstrated preclinical

efficacy in a rat model of myocardial infarction. Its ability to preserve cardiac function, reduce

fibrosis, and attenuate inflammation highlights the therapeutic potential of sEH inhibition in

cardiovascular diseases. The data and protocols presented in this guide provide a valuable

resource for researchers and drug development professionals interested in the further

investigation and development of sEH inhibitors.

To cite this document: BenchChem. [Technical Guide: GSK2188931B, a Potent Soluble
Epoxide Hydrolase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191767#gsk2188931b-as-a-soluble-epoxide-
hydrolase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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